molecular formula C12H10N2O3 B14141319 (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione CAS No. 1676-74-0

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione

Cat. No.: B14141319
CAS No.: 1676-74-0
M. Wt: 230.22 g/mol
InChI Key: PZEKHTMDKRBNKY-JTQLQIEISA-N
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Description

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinones. It features an indole moiety attached to an oxazolidine ring, which is further substituted with a dione group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione group to a diol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols or other reduced forms of the compound.

Scientific Research Applications

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The oxazolidine ring can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one
  • (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one

Uniqueness

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both an indole and an oxazolidine ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

1676-74-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H10N2O3/c15-11-10(14-12(16)17-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H,14,16)/t10-/m0/s1

InChI Key

PZEKHTMDKRBNKY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)OC(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)OC(=O)N3

Origin of Product

United States

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